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Compound of Interest

Compound Name:
2-Chloro-5-iodo-4-

methoxypyrimidine

CAS No.: 159585-16-7

Cat. No.: B2993339

Get Quote

Executive Summary
This technical guide details the Nuclear Magnetic Resonance (NMR) spectral characteristics of

2-Chloro-5-iodo-4-methoxypyrimidine, a critical intermediate in the synthesis of third-

generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs).[1] Accurate structural

characterization of this scaffold is essential due to the potential for regioisomeric impurities (2-

methoxy-4-chloropyrimidine derivatives) formed during the nucleophilic aromatic substitution (

) of the precursor.

This document provides experimental

H NMR data, high-confidence predicted

C NMR shifts based on substituent effects, and a rigorous Quality Control (QC) workflow to
ensure scaffold integrity.
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To ensure spectral fidelity, the compound is typically synthesized via the regioselective

methoxylation of 2,4-dichloro-5-iodopyrimidine.[1]

Synthesis Logic
The C4 position of the pyrimidine ring is more electrophilic than the C2 position due to the

specific electronic distribution and lack of steric hindrance compared to the C2 position (flanked

by two nitrogens). However, temperature control is critical to minimize the formation of the C2-

methoxy regioisomer.

NMR Sample Protocol
Solvent: Deuterated Chloroform (

) is the standard solvent, providing excellent solubility and clear separation of the methoxy
singlet from the solvent residual peak (7.26 ppm).[1]

Concentration: 10–15 mg in 0.6 mL solvent for

H NMR; 30–50 mg for

C NMR to ensure adequate signal-to-noise ratio for the quaternary carbons (C2, C4, C5).

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

1H NMR Spectral Data
The proton NMR spectrum is characterized by its simplicity, featuring only two distinct singlets.

[1] This simplicity makes any additional peaks immediate indicators of impurities.

Experimental Data ( , 300/400 MHz)
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Insight

8.59 Singlet (s) 1H H-6

Aromatic proton.

Highly

deshielded by

the adjacent ring

nitrogen (N1)

and the inductive

effect of the

Iodine at C5.

4.08 Singlet (s) 3H -OCH

Methoxy group at

C4. The shift is

characteristic of

alkoxy groups

attached to

electron-deficient

heteroaromatic

rings.

Data Source Validation: The chemical shifts are consistent with patent literature for this specific

intermediate (e.g., Compound Q1 in AU2013250378B2).[1]

Spectral Interpretation[1][2][3][4]
H-6 Deshielding: In unsubstituted pyrimidine, H2/H4/H6 appear around 8.5–9.2 ppm. The

presence of the electron-donating methoxy group at C4 would typically shield H6 (ortho-like

effect). However, the Iodine atom at C5 exerts a steric and anisotropic deshielding effect,

maintaining the H6 signal downfield at ~8.59 ppm.

Absence of Coupling: The lack of adjacent protons results in sharp singlets. Any splitting

(doublets) would indicate incomplete iodination (presence of H5) or wrong substitution

pattern.

13C NMR Spectral Data
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The

C NMR spectrum is dominated by the Heavy Atom Effect of iodine, which causes a dramatic
upfield shift of the attached carbon (C5).[1]

Predicted Chemical Shifts ( , 100 MHz)
Shift (

, ppm)
Carbon Type Assignment

Mechanistic
Explanation

168.0 – 170.0 C-4

Deshielded by direct

attachment to Oxygen

(-OMe) and N3.

163.0 – 165.0 CH C-6
Aromatic C-H.

Deshielded by N1.

160.0 – 162.0 C-2

Attached to Chlorine

and flanked by two

nitrogens (N1, N3).[1]

85.0 – 90.0 C-5

Diagnostic Peak. The

iodine atom induces a

significant shielding

effect (Heavy Atom

Effect), shifting this

carbon < 100 ppm.

55.0 – 56.0 -OCH Typical methoxy

carbon resonance.

Structural Validation Logic
The C5 Anomaly: In a non-iodinated analog (e.g., 2-chloro-4-methoxypyrimidine), C5 would

appear around 100–105 ppm.[1] The observation of a quaternary carbon signal in the 80–90

ppm range is the definitive confirmation of successful iodination.

Regioisomer Check: In the unwanted regioisomer (2-methoxy-4-chloro-5-iodopyrimidine), the

chemical environments of C2 and C4 swap. While shifts are similar, the C2-OMe carbon is
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often slightly more deshielded (>165 ppm) than a C4-OMe carbon due to being flanked by

two nitrogens.

Quality Control & Impurity Workflow
The primary challenge in this synthesis is distinguishing the product from the starting material

and regioisomers.

Impurity Profile
2,4-Dichloro-5-iodopyrimidine (Starting Material):

1H NMR: No OMe peak.[2] H6 shift differs slightly.

2-Methoxy-4-chloro-5-iodopyrimidine (Regioisomer):

1H NMR: The OMe peak typically shifts slightly upfield (~4.00 ppm) or downfield

depending on solvent interactions, but the key differentiator is often the H6 shift and LC-

MS retention time.

Hydrolysis Product (Uracil derivative):

1H NMR: Broad singlets for NH protons if exchangeable; significant shift in H6.

Experimental Workflow Diagram
The following diagram outlines the logical flow from synthesis to spectral validation.
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Start: 2,4-Dichloro-5-iodopyrimidine

Reaction: NaOMe / MeOH
(-78°C to 0°C)

Workup: Aqueous Extraction
(Remove Salts)

Crude Product

1H NMR (CDCl3)

Dissolve 10mg

Check: OMe Singlet @ 4.08 ppm?

Check: H6 Singlet @ 8.59 ppm?

Yes

FAIL: Starting Material

No OMe Signal

PASS: 2-Chloro-5-iodo-4-methoxypyrimidine

Yes

FAIL: Regioisomer (2-OMe)

Shift Deviation

Click to download full resolution via product page

Caption: Logical workflow for the synthesis and NMR-based validation of 2-Chloro-5-iodo-4-
methoxypyrimidine, highlighting critical spectral checkpoints.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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